An In-depth Technical Guide to 5-Ethylpyridin-2-amine
An In-depth Technical Guide to 5-Ethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethylpyridin-2-amine (CAS No. 19842-07-0), a key pyridine derivative utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery and development. Safety and handling information are also included to ensure its proper use in a laboratory setting. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.
Chemical and Physical Properties
5-Ethylpyridin-2-amine is a substituted pyridine with an ethyl group at the 5-position and an amine group at the 2-position. Its properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 19842-07-0 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 90-92 °C at 3 Torr | |
| Density | 1.037 g/cm³ (predicted) | |
| pKa | 7.06 (predicted) |
Table 2: Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR | (DMSO-d6, 400 MHz) δ 7.74 (s, 1H), 7.25 (dd, 1H), 6.40 (d, 1H), 5.67 (br. s, 2H), 2.39 (q, 2H), 1.10 (t, 3H) |
Synthesis and Experimental Protocols
The synthesis of 5-Ethylpyridin-2-amine can be achieved through various synthetic routes. A common method involves the reduction of a corresponding nitro-pyridine precursor.
Experimental Protocol: Synthesis via Reduction
A general method for the synthesis of 2-amino pyridines involves the hydrogenation of the corresponding nitro compound.
Materials:
-
N-Ethyl-5-nitropyridin-2-amine[3]
-
Methanol
-
Platinum-based catalyst (e.g., Platinum on carbon)
-
Hydrogen gas source
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Dissolve N-Ethyl-5-nitropyridin-2-amine in methanol in a suitable reaction vessel.
-
Add a catalytic amount of a platinum-based catalyst.
-
Place the reaction mixture under a hydrogen atmosphere at standard pressure and room temperature.[4]
-
Monitor the reaction for the uptake of the theoretical amount of hydrogen.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
The resulting residue of 5-Ethylpyridin-2-amine can be used in subsequent steps without further purification.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-Ethylpyridin-2-amine via hydrogenation.
Applications in Drug Discovery and Development
5-Ethylpyridin-2-amine serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary application is as a pharmaceutical intermediate.
A notable example of its use is in the synthesis of precursors for the antidiabetic drug Pioglitazone .[5][6] The 5-ethylpyridin-2-yl moiety is a key structural component of a major metabolite of Pioglitazone.[7][8] This highlights the importance of 5-Ethylpyridin-2-amine in accessing biologically active scaffolds.
While direct biological activity or specific signaling pathway modulation by 5-Ethylpyridin-2-amine itself is not extensively documented in publicly available literature, its role as a precursor underscores its significance in medicinal chemistry. The structural motif it provides is evidently important for the biological activity of the final drug products.
Logical Relationship Diagram
Caption: Role of 5-Ethylpyridin-2-amine in the synthesis of a Pioglitazone precursor.
Safety and Handling
Appropriate safety precautions should be taken when handling 5-Ethylpyridin-2-amine.
Table 3: Hazard Information
| Hazard | Description | Reference |
| GHS Pictograms | Warning | [3] |
| Hazard Statements | Harmful if swallowed. Causes serious eye irritation. | [3] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Use only outdoors or in a well-ventilated area. | [9] |
Handling and Storage:
-
Handle in a well-ventilated area.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as acids, strong bases, and oxidizing agents.[9]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[9]
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Get medical attention.[9]
Conclusion
5-Ethylpyridin-2-amine is a valuable chemical intermediate with established applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information to support its use in research and development. While further investigation into its direct biological effects may be warranted, its role as a synthetic building block is well-defined and critical for the production of certain therapeutics. Researchers and drug development professionals can utilize the information presented herein for the safe and effective application of this compound in their work.
References
- 1. 19842-07-0|5-Ethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 5-Ethylpyridin-2-amine | C7H10N2 | CID 9812777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
